

Application Notes and Protocols for In Vivo Studies with palm11-TTDS-PrRP31

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Compound of Interest

Compound Name: palm11-TTDS-PrRP31

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Introduction

Palm11-TTDS-PrRP31 is a potent, lipidized analog of the anorexigenic neuropeptide Prolactin-Releasing Peptide 31 (PrRP31). This modification involves the attachment of a palmitic acid chain to the lysine residue at position 11 (Lys11) via a TTDS linker. This lipidization enhances the peptide's stability and enables it to cross the blood-brain barrier, allowing for central effects after peripheral administration.^{[1][2][3]} **Palm11-TTDS-PrRP31** acts as a dual agonist for the G-protein coupled receptor 10 (GPR10) and the neuropeptide FF receptor type 2 (NPFF-R2), both of which are involved in the regulation of food intake and energy homeostasis.^{[1][4][5]} In vivo studies in rodent models of obesity and metabolic syndrome have demonstrated its significant anti-obesity and glucose-lowering effects.^{[1][6][7]}

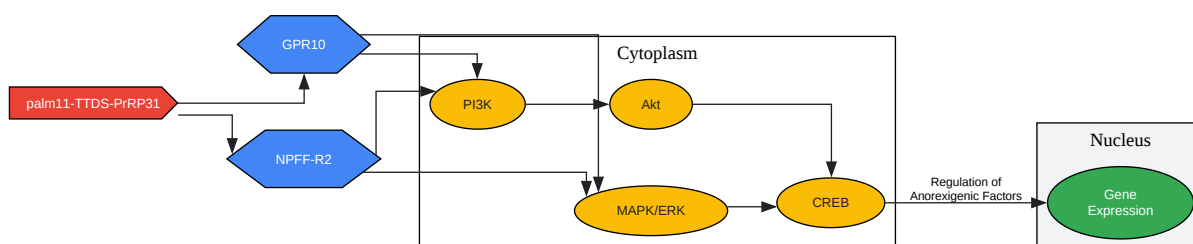
These application notes provide an overview of the in vivo applications of **palm11-TTDS-PrRP31**, a summary of key experimental findings, and detailed protocols for its use in preclinical research.

Mechanism of Action

Palm11-TTDS-PrRP31 exerts its effects by activating GPR10 and NPFF-R2. This dual agonism triggers downstream intracellular signaling cascades that are crucial for its anorexigenic and metabolic effects. The primary signaling pathways activated include:

- Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Activation of ERK is a key event following receptor binding.[1][3]
- Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway: This pathway is involved in cell survival and metabolic regulation.[8][9]
- cAMP Response Element-Binding Protein (CREB) pathway: This pathway is implicated in neuronal function and metabolic control.[1][3][8]

The activation of these pathways in key brain regions, such as the hypothalamus, leads to a reduction in food intake and an increase in energy expenditure.[10]



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Caption: Signaling cascade of **palm11-TTDS-PrRP31**.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from various preclinical studies investigating the effects of **palm11-TTDS-PrRP31** and related palmitoylated PrRP31 analogs.

Table 1: Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Rodents

Animal Model	Compound	Dose & Route	Duration	Body Weight Change	Food Intake Change	Reference
DIO Mice	GUB02647 (C16 lipidated PrRP31)	1250 nmol/kg, SC, BID	7 days	↓ 11.8%	Significantly suppressed	[4]
DIO Mice	GUB03385 (C18 lipidated PrRP31)	1250 nmol/kg, SC, BID	7 days	↓ 8.2%	Significantly suppressed	[4]
DIO Mice	Analog 1 (palm11-PrRP31)	Not specified	2 weeks	↓ 12%	Trend towards decrease	[5]
DIO Mice	Analog 2 (palm11-PrRP31)	Not specified	2 weeks	↓ 11.75%	Significantly reduced	[5]
DIO Rats	palm-PrRP31	Not specified	2 weeks	Significantly lowered	Significantly lowered	[7]

Table 2: Effects on Metabolic Parameters

Animal Model	Compound	Duration	Effect on Glucose Tolerance	Effect on Insulin/Leptin	Other Metabolic Effects	Reference
SHROB Rats	palm11-PrRP31	3 weeks	Improved	Ameliorated insulin/glucagon ratio	Increased insulin receptor substrate 1 and 2 expression in fat	[6][11]
DIO WKY Rats	palm11-PrRP31	3 weeks	Improved	Not specified	Lowered body weight	[6]
ob/ob Mice	palm11-PrRP31	2 or 8 weeks	Lowered blood glucose	Synergistic effect with leptin	Decreased liver weight and lipogenic enzyme mRNA	[12]
fa/fa Rats	palm11-PrRP31	2 months	Mild improvement	No anti-obesity effect	Neuroprotective effects observed	[13]
DIO Mice	palm11-PrRP31 analogs	2 weeks	Not specified	Decreased plasma insulin and leptin	Decreased triglycerides and free fatty acids	[7]

Experimental Protocols

The following are generalized protocols for in vivo studies using **palm11-TTDS-PrRP31**, based on methodologies from published research.

Protocol 1: Acute Food Intake Study in Fasted Mice

Objective: To assess the acute anorexigenic effect of **palm11-TTDS-PrRP31**.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- Standard chow diet
- **palm11-TTDS-PrRP31**
- Vehicle (e.g., sterile saline)
- Metabolic cages for food intake monitoring

Procedure:

- Acclimatize mice to individual housing in metabolic cages for at least 3 days.
- Fast mice overnight (approximately 16 hours) with free access to water.
- Prepare a stock solution of **palm11-TTDS-PrRP31** in the vehicle. A typical dose for acute studies is 5 mg/kg body weight.
- Administer **palm11-TTDS-PrRP31** or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.
- Immediately after injection, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.
- Analyze the data to compare food intake between the treated and vehicle control groups.

Protocol 2: Chronic Body Weight and Metabolic Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the long-term effects of **palm11-TTDS-PrRP31** on body weight, food intake, and metabolic parameters in a model of obesity.

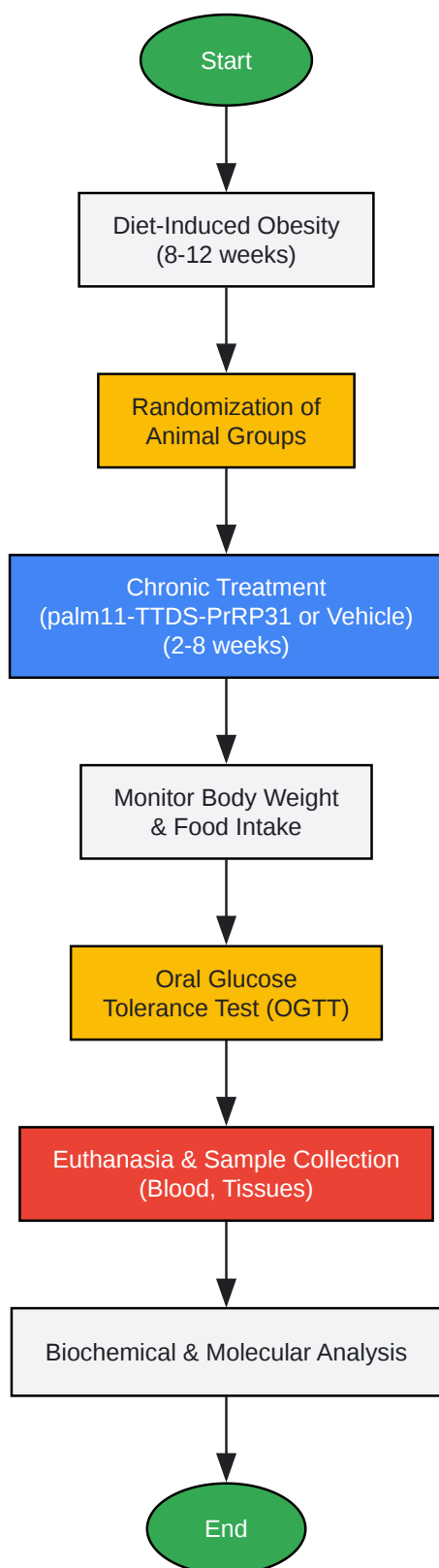
Materials:

- Male C57BL/6J mice (6 weeks old)
- High-fat diet (HFD, e.g., 60% kcal from fat)
- Standard chow diet (for control group)
- **palm11-TTDS-PrRP31**
- Vehicle (e.g., sterile saline)
- Osmotic minipumps (for continuous infusion) or standard syringes for daily injections
- Equipment for oral glucose tolerance test (OGTT) and blood collection

Procedure:

- Induce obesity by feeding mice an HFD for 8-12 weeks. A control group should be maintained on a standard chow diet.
- Randomly assign DIO mice to treatment groups (e.g., vehicle, **palm11-TTDS-PrRP31** at 5 mg/kg/day).
- Administer the compound daily or twice daily via SC or IP injection, or for continuous delivery, implant osmotic minipumps subcutaneously. Treatment duration can range from 2 to 8 weeks.
- Monitor body weight and food intake 2-3 times per week.
- Towards the end of the study, perform an oral glucose tolerance test (OGTT):
 - Fast mice overnight.
 - Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
 - Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
 - Measure blood glucose levels.

- At the end of the treatment period, euthanize the animals and collect terminal blood samples for analysis of plasma insulin, leptin, triglycerides, etc.
- Collect tissues such as the hypothalamus, liver, and adipose tissue for further analysis (e.g., gene expression, Western blotting).



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Caption: Workflow for a chronic in vivo study.

Considerations for In Vivo Studies

- **Animal Models:** The choice of animal model is critical and depends on the research question. DIO models are relevant for studying common forms of obesity, while genetic models like ob/ob or fa/fa rats can be used to investigate the role of leptin signaling.[6][12][13]
- **Dosing and Administration:** The optimal dose and route of administration may need to be determined empirically. The lipidated nature of **palm11-TTDS-PrRP31** allows for peripheral administration with central effects.
- **Pharmacokinetics:** The half-life and bioavailability of the compound should be considered when designing the dosing regimen. Lipidization is known to improve these parameters.[4]
- **Ethical Considerations:** All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

Palm11-TTDS-PrRP31 is a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its dual agonism at GPR10 and NPFF-R2, coupled with its enhanced stability and ability to act centrally after peripheral administration, makes it a valuable tool for in vivo research. The protocols and data presented here provide a foundation for designing and conducting preclinical studies to further elucidate its therapeutic potential.

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